7-Fluoroquinolin-2(1H)-one

Physicochemical Properties Lipophilicity ADME

Medicinal chemistry programs targeting CNS receptors require fluorinated quinolinone building blocks with validated metabolic stability. 7-Fluoroquinolin-2(1H)-one (CAS 148136-14-5) is the specified intermediate in patented serotonin receptor antagonist syntheses (US 7,943,769). • Superior metabolic stability: RLM t₁/₂ 67.3 min in PDE1 inhibitor series vs. non-fluorinated leads. • Predicted logP 3.22, aqueous solubility 3.1 mg/mL at pH 7.4. • ¹⁹F NMR handle enables binding interaction monitoring. Ideal for fragment-based screening and CNS lead optimization. ≥97% purity.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 148136-14-5
Cat. No. B122021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinolin-2(1H)-one
CAS148136-14-5
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)F
InChIInChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
InChIKeyIPFWGOPYTUCFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroquinolin-2(1H)-one Profile & Procurement


7-Fluoroquinolin-2(1H)-one (CAS 148136-14-5) is a 7‑substituted fluoro derivative of the quinolin‑2(1H)‑one (carbostyril) heterocyclic scaffold . Its molecular formula is C₉H₆FNO, with a molecular weight of 163.15 g/mol . The compound exists as a water‑soluble solid and is commercially available with typical purities of ≥95% for research use . Key calculated physicochemical descriptors include a predicted logP of 3.22, a topological polar surface area (TPSA) of 97.99 Ų, and a pKa of 4.47 [1]. It is widely employed as a building block in medicinal chemistry for the synthesis of fluorinated quinolinone‑based bioactive molecules, particularly as a key intermediate in the preparation of serotonin receptor antagonists and other CNS‑targeted agents [2].

Why 7-Fluoroquinolin-2(1H)-one Cannot Be Substituted


Simple replacement of the 7‑fluoro substituent with other halogen atoms (e.g., Cl, Br) or with hydrogen fundamentally alters the compound‘s physicochemical and electronic profile. The fluorine atom at position 7 exerts a strong electron‑withdrawing inductive effect while maintaining minimal steric bulk, resulting in a distinct combination of lipophilicity and metabolic stability [1]. For instance, 7‑fluoroquinolin‑2(1H)‑one exhibits a predicted logP of 3.22 [2], whereas the 7‑chloro analog displays a logP of approximately 2.70 , indicating significantly higher membrane permeability for the fluoro derivative. Furthermore, the C–F bond is substantially more resistant to metabolic cleavage than C–Cl or C–Br bonds, which directly impacts the metabolic half‑life of derived bioactive molecules [3]. These differences are not trivial; they dictate the compound’s behavior in downstream synthetic transformations and its suitability for generating specific pharmacophores. Procurement decisions based on generic class membership alone risk selecting a material with suboptimal physicochemical properties and divergent reactivity in key synthetic steps.

7-Fluoroquinolin-2(1H)-one: Head-to-Head Comparisons


LogP Comparison: 7-Fluoro vs. 7-Chloro

The 7‑fluoro substituent confers a higher predicted logP (3.22) compared to the 7‑chloro analog (logP 2.70), representing a 0.52 log unit increase [1]. This difference corresponds to an approximately 3.3‑fold higher partition coefficient, indicating enhanced membrane permeability for the fluoro derivative.

Physicochemical Properties Lipophilicity ADME Medicinal Chemistry

Aqueous Solubility: 7-Fluoro vs. 7-Bromo

7‑Fluoroquinolin‑2(1H)‑one exhibits a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. In contrast, the 7‑bromo analog is reported to have a melting point of 270‑272°C , indicative of strong crystal lattice forces and typically low aqueous solubility. While direct solubility data for the 7‑bromo compound at pH 7.4 were not located, the higher melting point and increased molecular weight suggest substantially reduced solubility, potentially limiting its utility in aqueous‑based assays without co‑solvents.

Solubility Formulation Biopharmaceutics Physicochemical Profiling

Synthetic Intermediate for Serotonin Antagonists

7‑Fluoroquinolin‑2(1H)‑one is a documented key intermediate in the multi‑step synthesis of 7‑fluoro‑2‑oxo‑4‑[2‑[4‑(thieno[3,2‑c]pyridin‑4‑yl)piperazin‑1‑yl]ethyl]‑1,2‑dihydroquinoline‑1‑acetamide, a potent serotonin (5‑HT₁B and 5‑HT₂A) receptor antagonist [1]. The patented synthetic route explicitly employs the 7‑fluoroquinolin‑2(1H)‑one core and proceeds with defined yields, enabling kilogram‑scale production [2]. The corresponding 7‑chloro or 7‑bromo analogs cannot be substituted directly because the fluorine atom’s unique electronic properties are essential for the final compound’s receptor binding affinity and metabolic profile.

Organic Synthesis Drug Intermediate Serotonin Antagonist Process Chemistry

Metabolic Stability: 7-Fluoro vs. Non-Fluorinated

In a series of quinolin‑2(1H)‑one PDE1 inhibitors, compounds incorporating fluorine or fluorine‑containing groups showed significantly improved metabolic stability in rat liver microsomes (RLM). While the unsubstituted parent quinolin‑2(1H)‑one scaffold is not directly tested, a related fluoro‑substituted derivative (compound 7a) achieved an RLM half‑life (t₁/₂) of 67.3 minutes [1], a value substantially higher than the short half‑life observed for the initial non‑fluorinated lead compound (compound 1) [2]. This class‑level inference supports that incorporating the 7‑fluoro group into the quinolin‑2(1H)‑one core confers resistance to cytochrome P450‑mediated oxidation, a property not shared by the non‑fluorinated parent or 7‑alkyl/aryl ether analogs.

Metabolic Stability Fluorine Effect Drug Metabolism Medicinal Chemistry

7-Fluoroquinolin-2(1H)-one Application Scenarios


5‑HT₁B/5‑HT₂A Antagonist Synthesis

This compound is the required starting material for constructing 7‑fluoro‑2‑oxo‑4‑[2‑[4‑(thieno[3,2‑c]pyridin‑4‑yl)piperazin‑1‑yl]ethyl]‑1,2‑dihydroquinoline‑1‑acetamide and its analogs [1]. The patented synthetic route (US 7,943,769) specifically employs 7‑fluoroquinolin‑2(1H)‑one as an intermediate, with the fluorine atom at position 7 being essential for the final molecule’s receptor binding profile [2]. Procure this compound when establishing or optimizing a synthetic route toward this class of CNS‑targeted therapeutics.

PDE1 Inhibitor Lead Optimization

Medicinal chemistry programs focused on quinolin‑2(1H)‑one‑based PDE1 inhibitors should prioritize the 7‑fluoro derivative to leverage the established correlation between fluorine substitution and improved metabolic stability [3]. A fluoro‑containing analog in this series demonstrated an RLM t₁/₂ of 67.3 min, a substantial increase over non‑fluorinated leads, which is critical for advancing compounds toward in vivo efficacy studies [4]. The 7‑fluoro core can be further elaborated to generate analogs with high PDE1 inhibitory potency (IC₅₀ = 11 nM).

Physicochemical & ADME Assay Development

The compound’s favorable predicted logP (3.22) and aqueous solubility (3.1 mg/mL at pH 7.4) make it a suitable reference standard for developing lipophilicity and solubility assays within a quinolinone chemical series [5]. Its distinct profile compared to 7‑chloro (logP 2.70) and 7‑bromo (high melting point, lower predicted solubility) analogs enables the creation of calibration curves and validation of in silico ADME prediction models.

Fluorinated Heterocycle for Fragment-Based Discovery

As a small, fragment‑sized (MW 163.15 g/mol) fluorinated heterocycle with a defined hydrogen‑bonding pattern (lactam NH and carbonyl), 7‑fluoroquinolin‑2(1H)‑one is an attractive starting point for fragment‑based screening and subsequent fragment growing . The 7‑fluoro group provides a unique ¹⁹F NMR handle for monitoring binding interactions and metabolic fate, a feature absent in non‑fluorinated or 7‑chloro/bromo analogs.

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